![molecular formula C8H14N2Na2O5 B12754448 Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate CAS No. 62099-16-5](/img/structure/B12754448.png)
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate is a chemical compound with the molecular formula C8H14N2Na2O5. It is known for its chelating properties, which means it can bind to metal ions, making it useful in various applications, including medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid, followed by the addition of sodium hydroxide to form the disodium salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or aqueous solution
pH: Basic conditions (pH 8-10)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature and pH control
Purification: Filtration and crystallization to obtain the pure disodium salt
Quality Control: Ensuring the product meets industrial standards for purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate undergoes various chemical reactions, including:
Chelation: Binding with metal ions such as calcium, magnesium, and iron
Substitution: Reactions with other carboxylates or amines
Common Reagents and Conditions
Chelation: Typically occurs in aqueous solutions with metal ions
Substitution: Requires mild to moderate temperatures and neutral to basic pH
Major Products
Chelation: Metal complexes with the chelating agent
Substitution: Modified carboxylates or amines depending on the reactants used.
Scientific Research Applications
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to remove metal ions from solutions
Biology: Employed in molecular biology for enzyme stabilization and as a buffer
Medicine: Utilized in chelation therapy to treat heavy metal poisoning
Industry: Applied in water treatment processes to remove metal contaminants.
Mechanism of Action
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This process involves:
Molecular Targets: Metal ions such as calcium, magnesium, and iron
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with similar properties but a different molecular structure
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for certain metal ions
Uniqueness
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate is unique due to its specific binding properties and stability in various conditions, making it suitable for a wide range of applications .
Properties
CAS No. |
62099-16-5 |
|---|---|
Molecular Formula |
C8H14N2Na2O5 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C8H16N2O5.2Na/c11-4-2-9-1-3-10(5-7(12)13)6-8(14)15;;/h9,11H,1-6H2,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChI Key |
IBJLWLAICUUQSZ-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])NCCO.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


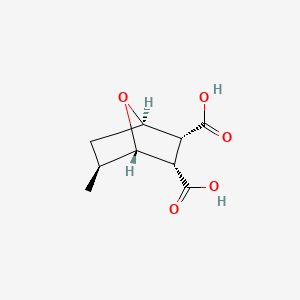
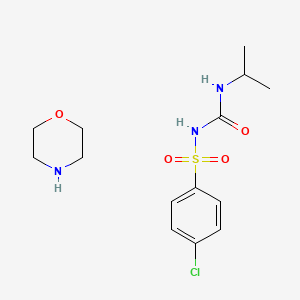

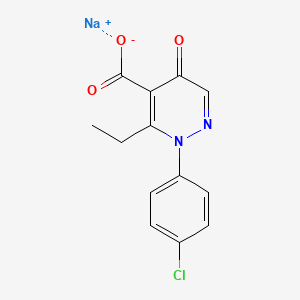
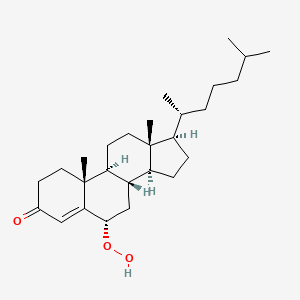



![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
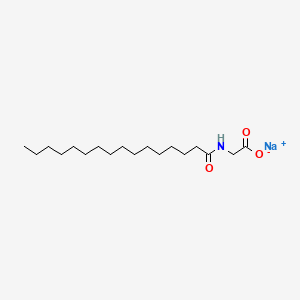

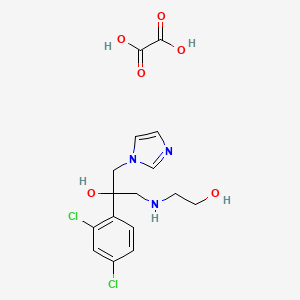
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)

